BenchChemオンラインストアへようこそ!

4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride

Solubility Salt formulation Assay development

4-Cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride (CAS 2763756-72-3, MF C₈H₁₄ClN₃, MW 187.67 g/mol) is a trisubstituted imidazole building block supplied as a hydrochloride salt. Its free base (CAS 1249532-68-0) bears a cyclopropyl substituent at the 4-position, methyl groups at the 1- and 2-positions, and a primary amine at the 5-position of the imidazole ring.

Molecular Formula C8H14ClN3
Molecular Weight 187.67 g/mol
Cat. No. B13454491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride
Molecular FormulaC8H14ClN3
Molecular Weight187.67 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N1C)N)C2CC2.Cl
InChIInChI=1S/C8H13N3.ClH/c1-5-10-7(6-3-4-6)8(9)11(5)2;/h6H,3-4,9H2,1-2H3;1H
InChIKeyOGIATPIXLJSHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine Hydrochloride: Structural Identity, Physicochemical Profile, and Procurement Specifications


4-Cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride (CAS 2763756-72-3, MF C₈H₁₄ClN₃, MW 187.67 g/mol) is a trisubstituted imidazole building block supplied as a hydrochloride salt. Its free base (CAS 1249532-68-0) bears a cyclopropyl substituent at the 4-position, methyl groups at the 1- and 2-positions, and a primary amine at the 5-position of the imidazole ring [1]. The free base possesses a calculated logP (CLogP) of 0.384 , and the hydrochloride salt form is designed to enhance aqueous solubility for research applications . The compound belongs to a class of imidazole cyclopropyl amine analogues that have attracted attention in medicinal chemistry, particularly as scaffolds for enzyme inhibitors and receptor modulators [2].

Why Generic Substitution Fails for 4-Cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine Hydrochloride: Structural Determinants of Differentiation


Simple in-class imidazole amines cannot be substituted for 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride because three interdependent structural features—the cyclopropyl ring, the 1,2-dimethyl pattern, and the 5-amine position—collectively govern lipophilicity, conformational constraint, and metabolic stability in ways that individual substitutions do not recapitulate [1]. The cyclopropyl group introduces ring strain and elevated C–H bond dissociation energy, which in certain contexts reduces susceptibility to cytochrome P450-mediated oxidative metabolism, while simultaneously providing conformational rigidity that influences target binding [2]. The 1,2-dimethyl substitution pattern further modulates pKa and logP compared to non-methylated or mono-methylated analogs [3]. Critically, the 4-cyclopropyl placement (versus the regioisomeric 1-cyclopropyl analog, CAS 2763776-57-2) alters the spatial orientation of the primary amine and the cyclopropyl moiety relative to the imidazole core, which affects both reactivity in downstream derivatization and potential pharmacophore geometry [4].

Quantitative Differentiation Evidence for 4-Cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine Hydrochloride Against Closest Analogs


Hydrochloride Salt Solubility Advantage Over Free Base for Aqueous Assay Compatibility

The hydrochloride salt form (CAS 2763756-72-3) confers enhanced aqueous solubility relative to the free base (CAS 1249532-68-0). While the free base has a CLogP of 0.384, indicating moderate lipophilicity , the hydrochloride salt is explicitly formulated to increase water solubility for biological assay compatibility . For the structurally related 1,2-dimethyl-1H-imidazol-5-amine hydrochloride (the analog lacking the 4-cyclopropyl group), aqueous solubility of the HCl salt is reported as >10 mg/mL, whereas the free base exhibits lower solubility . This salt vs. free-base solubility differential is a critical parameter for researchers requiring consistent compound dissolution in aqueous assay buffers.

Solubility Salt formulation Assay development

Regioisomeric Differentiation: 4-Cyclopropyl vs. 1-Cyclopropyl Imidazole Substitution

The target compound bears the cyclopropyl group at the imidazole 4-position, whereas a commercially available regioisomer, 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride (CAS 2763776-57-2), places it at the 1-position [1]. In the IDH1 inhibitor series reported by Zheng et al. (2018), compounds with cyclopropyl substitution on the imidazole scaffold demonstrated potent enzymatic inhibition—optimal compounds showed potent inhibition of IDH1 R132H enzymatic activity and reduction of 2-HG production in IDH1 mutant HT1080 cells [2]. Although direct head-to-head regioisomer data are not available in the public domain for these exact compounds, the N1 vs. C4 cyclopropyl position is known to alter the spatial trajectory of the amine and cyclopropyl pharmacophoric elements, affecting target engagement geometry. The N1-substituted regioisomer (CAS 2763776-57-2) has a distinct InChI Key (ANIZAVHBEAWLJY-UHFFFAOYSA-N) from the target compound (OGIATPIXLJSHCF-UHFFFAOYSA-N), confirming non-interchangeability in structure-defined applications [1][3].

Regioisomerism Structural biology SAR

Cyclopropyl-Imidazole Scaffold Provenance in Mutant IDH1 Inhibitor Lead Optimization

The imidazole cyclopropyl amine chemotype, to which 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride belongs, was optimized in a published structure-based drug design campaign targeting mutant isocitrate dehydrogenase 1 (IDH1 R132H) [1]. The optimal compound in this series (compound 5t) demonstrated potent inhibition in the IDH1 R132H enzymatic assay and reduced 2-hydroxyglutarate (2-HG) production in the IDH1-mutant HT1080 cell line, with moderate liver microsome stability and PK properties [1]. Separately, eight previously unknown tetrasubstituted imidazoles bearing a cyclopropyl substituent on N1 were synthesized and evaluated as potential mutant IDH1 inhibitors [2]. The 4-cyclopropyl-1,2-dimethyl substitution pattern on the target compound represents a specific scaffold variant within this validated inhibitor class, whereas the non-cyclopropyl analog 1,2-dimethyl-1H-imidazol-5-amine (CAS 80912-09-0) lacks the conformational constraint and metabolic modulation imparted by the cyclopropyl ring and cannot be assumed to recapitulate the same biological profile .

IDH1 inhibition Cancer metabolism Lead optimization

Molecular Weight and Rotatable Bond Differential vs. Des-Cyclopropyl Analog

The incorporation of the cyclopropyl group at the 4-position increases the molecular weight from 111.15 g/mol (1,2-dimethyl-1H-imidazol-5-amine free base, CAS 80912-09-0) to 151.21 g/mol (target free base, CAS 1249532-68-0), a delta of +40.06 g/mol . The rotatable bond count, however, remains low at 1 for both compounds (the cyclopropyl ring itself does not add a rotatable bond; it contributes conformational constraint), and the topological polar surface area (TPSA) increases modestly to 43.8 Ų for the hydrochloride salt [1]. By comparison, the 1-cyclopropyl regioisomer (CAS 2763776-57-2) has an identical molecular formula (C₈H₁₄ClN₃) and molecular weight (187.67 g/mol) but a distinct connectivity pattern [2]. This combination of increased mass without increased rotatable bond count is a deliberate medicinal chemistry design feature: the cyclopropyl group adds steric bulk and alters electronic properties while preserving or even reducing conformational flexibility, a profile not achievable with flexible alkyl chain extensions.

Physicochemical properties Drug-likeness Permeability

Metabolic Stability Implication of C4-Cyclopropyl Amine in Cytochrome P450 Context

The cyclopropylamine motif in the target compound introduces a metabolically relevant liability—benefit axis. Cyclopropyl groups bonded to amines can undergo CYP-mediated bioactivation to form reactive intermediates capable of forming GSH conjugates, as demonstrated in the fluoroquinolone trovafloxacin case [1]. Conversely, in the IDH1 inhibitor series, the cyclopropyl group was introduced at the benzyl position of a lead compound specifically to avoid oxidative metabolic cleavage and prevent epimerization in vivo, resulting in lead compound 5t with moderate liver microsome stability [2]. The target compound's 4-cyclopropyl-5-amine arrangement differs from the N-cyclopropylamine or cyclopropylmethylamine motifs in that the cyclopropyl ring is on the imidazole carbon skeleton rather than directly attached to the amine nitrogen, which may alter its metabolic susceptibility profile compared to N-cyclopropylamine-containing analogs. The non-cyclopropyl analog 1,2-dimethyl-1H-imidazol-5-amine lacks both the metabolic stability advantages and the bioactivation risks associated with the cyclopropyl group, making it a fundamentally different metabolic liability entity .

Metabolic stability CYP450 Drug metabolism

Primary Amine Reactivity as a Synthetic Handle: Distinguishing the 5-Amine Position from Alternative Substitution Patterns

The target compound features a primary amine at the imidazole 5-position, classified under 'Primary N-heterylamines' in the Enamine building block catalog . This 5-amine group serves as a nucleophilic handle for amide bond formation, reductive amination, urea synthesis, and sulfonamide coupling. The regioisomer 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride (CAS 2763776-57-2) also carries a 5-amine, but the cyclopropyl at N1 alters the electronic environment of the imidazole ring and hence the reactivity of the amine [1]. The des-cyclopropyl analog 1,2-dimethyl-1H-imidazol-5-amine (free base, CAS 80912-09-0) has the 5-amine but lacks the cyclopropyl group, which changes both the steric environment around the amine and the overall lipophilicity of the coupling product (CLogP of free base: 0.384 vs. estimated lower logP for the des-cyclopropyl analog) . The hydrochloride salt form further provides the amine as a protonated species that can be used directly in aqueous coupling conditions after neutralization, offering practical handling advantages over the free base for parallel synthesis workflows .

Synthetic chemistry Building block Derivatization

Validated Research and Industrial Application Scenarios for 4-Cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine Hydrochloride


Fragment-Based and Structure-Guided Drug Discovery Targeting Mutant IDH1

The imidazole cyclopropyl amine scaffold has been validated through structure-based rational design as an inhibitor chemotype for mutant isocitrate dehydrogenase 1 (IDH1 R132H), a target implicated in glioma and acute myeloid leukemia [1]. 4-Cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride provides the core imidazole-cyclopropyl-amine pharmacophore as a derivatizable building block. The 5-primary amine serves as a vector for introducing diverse warheads, while the 4-cyclopropyl group contributes conformational constraint and metabolic stability modulation. The optimal lead compound from the published series (compound 5t) demonstrated potent IDH1 R132H enzymatic inhibition and cellular 2-HG reduction with moderate liver microsome stability, establishing proof-of-concept for this chemotype [1].

Synthesis of Focused Kinase Inhibitor Libraries via 5-Amine Derivatization

Imidazole amines bearing cyclopropyl substituents are recognized scaffolds in kinase inhibitor design, with patents describing imidazole amines as modulators of kinase activity for hyperproliferative disease treatment [2]. The target compound's 5-amine handle enables rapid parallel library synthesis through amide coupling or reductive amination with diverse carboxylic acid or aldehyde building blocks. The hydrochloride salt form facilitates automated liquid handling and dissolution in aqueous or polar organic solvent systems, streamlining high-throughput chemistry workflows.

Cyclopropyl-Containing Chemical Probe Development for Metabolic Stability Profiling

The cyclopropyl group is a privileged substituent in medicinal chemistry for modulating oxidative metabolism by cytochrome P450 enzymes [3]. The target compound, with its 4-cyclopropyl group on the imidazole ring (rather than directly on the amine nitrogen), offers a distinct metabolic probe scaffold. Comparative metabolism studies using this compound alongside its des-cyclopropyl analog (1,2-dimethyl-1H-imidazol-5-amine, CAS 80912-09-0) can isolate the contribution of the C4-cyclopropyl group to CYP-mediated metabolic stability and potential bioactivation, providing valuable SAR information for drug discovery programs [3].

Coordination Chemistry and Catalysis Ligand Development

As an N-heterocyclic primary amine with a CLogP of 0.384, the free base form of this compound possesses balanced hydrophilic-lipophilic character suitable for use as a ligand or ligand precursor in transition metal catalysis . The imidazole nitrogen atoms and the primary amine provide metal coordination sites, while the cyclopropyl group introduces steric bulk that can influence catalyst selectivity. The hydrochloride salt offers a convenient, shelf-stable storage form that can be neutralized immediately prior to complexation reactions.

Quote Request

Request a Quote for 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.